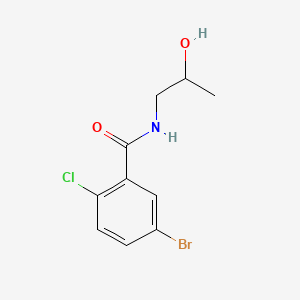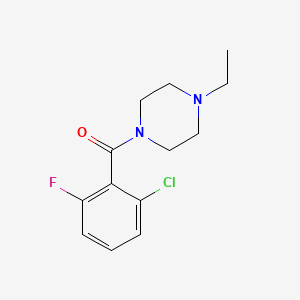
ADP-RIBOSYLCYCLASE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADP-ribosyl cyclase is an enzyme that catalyzes the conversion of nicotinamide adenine dinucleotide to cyclic ADP-ribose and nicotinamide. This enzyme is widely present in animal cells and has been identified in various organisms, including protozoans like Euglena . The enzyme plays a crucial role in calcium signaling by producing cyclic ADP-ribose, which acts as a second messenger in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: ADP-ribosyl cyclase can be isolated from various biological sources. The enzyme from Aplysia ovotestis was one of the first to be purified . The preparation involves homogenizing the tissue, followed by a series of chromatographic steps to isolate the enzyme.
Industrial Production Methods: Industrial production of ADP-ribosyl cyclase typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured, and the enzyme is harvested and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: ADP-ribosyl cyclase primarily catalyzes the cyclization of nicotinamide adenine dinucleotide to produce cyclic ADP-ribose and nicotinamide . This reaction involves the cleavage of the glycosidic bond between the nicotinamide and the ribose moiety of nicotinamide adenine dinucleotide.
Common Reagents and Conditions: The enzyme requires nicotinamide adenine dinucleotide as a substrate and operates optimally at a neutral pH and physiological temperature .
Major Products: The primary products of the reaction catalyzed by ADP-ribosyl cyclase are cyclic ADP-ribose and nicotinamide .
Scientific Research Applications
ADP-ribosyl cyclase has numerous applications in scientific research:
Mechanism of Action
ADP-ribosyl cyclase catalyzes the conversion of nicotinamide adenine dinucleotide to cyclic ADP-ribose and nicotinamide. Cyclic ADP-ribose acts as a second messenger that mobilizes calcium from intracellular stores by activating ryanodine receptors on the endoplasmic reticulum . This calcium release is crucial for various cellular functions, including muscle contraction and signal transduction .
Comparison with Similar Compounds
CD157: Another member of the ADP-ribosyl cyclase family with similar catalytic properties.
Nicotinamide adenine dinucleotide glycohydrolase: An enzyme that hydrolyzes nicotinamide adenine dinucleotide to produce ADP-ribose and nicotinamide without forming cyclic ADP-ribose.
Uniqueness: ADP-ribosyl cyclase is unique in its ability to produce cyclic ADP-ribose, a potent calcium-mobilizing second messenger. This distinguishes it from other enzymes that only hydrolyze nicotinamide adenine dinucleotide without forming cyclic intermediates .
Properties
CAS No. |
135622-82-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







